B1574702 SU11657

SU11657

Cat. No. B1574702
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)

Scientific Research Applications

  • Radiosensitization in Meningioma Cells : SU11657 has been shown to enhance the radiosensitivity of human meningioma cells. The study conducted by Milker-Zabel et al. (2008) demonstrated that SU11657, in combination with irradiation, reduced cell proliferation and increased radiosensitivity in both atypical and benign meningioma cells, suggesting potential clinical applications in meningioma treatment (Milker-Zabel et al., 2008).

  • Trimodal Cancer Treatment : Huber et al. (2005) found that a combination of SU11657 with chemotherapy and radiotherapy exhibited superior anti-tumor effects compared to single or dual therapy combinations in both in vitro and in vivo models. This suggests the potential of SU11657 as part of a trimodal cancer treatment strategy (Huber et al., 2005).

  • Treatment of Hematologic Malignancies : Cain et al. (2004) reported that SU11657 induced complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice, highlighting its therapeutic potential in humans with hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).

  • Neuroblastoma Treatment : Bäckman and Christofferson (2005) studied SU11657's effectiveness in experimental neuroblastomas in mice. They found significant tumor growth inhibition, suggesting its utility in treating highly vascularized solid tumors like neuroblastoma (Bäckman & Christofferson, 2005).

  • Sensitivity in Pediatric Acute Myeloid Leukemia : Goemans et al. (2010) discovered that pediatric acute myeloid leukemia samples with FLT3 or KIT mutations were more sensitive to SU11657 in vitro, suggesting that SU11657 could be a beneficial addition to chemotherapy for this patient population (Goemans et al., 2010).

  • Combination Therapy in Leukemic Mice : Research by Lee et al. (2007) indicated that the combination of SU11657 and doxorubicin significantly increased the survival of leukemic mice, highlighting the potential for using targeted therapeutics in combination with traditional chemotherapy for treating acute myeloid leukemia (Lee, Ševčíková, & Kogan, 2007).

  • Inhibition of KIT Phosphorylation in Canine Tumors : Pryer et al. (2003) evaluated the effect of SU11654, closely related to SU11657, on KIT phosphorylation in canine mast cell tumors, suggesting its potential use in veterinary oncology (Pryer et al., 2003).

  • Phase I Study in Dogs with Spontaneous Malignancies : London et al. (2003) conducted a Phase I study of SU11654 in dogs with various cancers, observing objective responses in a variety of spontaneous malignancies, suggesting its potential application in human cancers (London et al., 2003).

properties

Product Name

SU11657

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SU11657;  SU11657;  SU11657.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.